6-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
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Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-27-16-8-6-14(7-9-16)21-22-19(29-24-21)13-25-20(26)11-10-18(23-25)15-4-3-5-17(12-15)28-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBHWJIQIRWFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a novel derivative that incorporates both oxadiazole and pyridazinone moieties. This structural combination suggests potential for diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. The following sections will explore the biological activity of this compound based on existing literature.
1. Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance:
- Cytotoxicity : Various derivatives of oxadiazole have shown cytotoxic effects against multiple cancer cell lines. Studies report IC50 values ranging from 1.143 µM to 9.27 µM against specific cell lines such as OVXF 899 (ovarian adenocarcinoma) and PXF 1752 (pleural mesothelioma) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CAs) . The presence of methoxy groups in the phenyl rings enhances the lipophilicity and bioavailability of these compounds, facilitating better interaction with cellular targets.
2. Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties:
- Activity Against Mycobacterium tuberculosis : Certain oxadiazole derivatives exhibit activity against both wild-type and monoresistant strains of Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
- Broad-Spectrum Antimicrobial Effects : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that modifications in the oxadiazole structure can lead to enhanced antimicrobial potency .
3. Anti-inflammatory and Analgesic Properties
Emerging evidence suggests that derivatives containing the oxadiazole moiety also possess anti-inflammatory and analgesic properties:
- Inhibition of COX Enzymes : Some compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which play a critical role in inflammation pathways . This inhibition can lead to reduced pain and inflammation in various models.
Case Study 1: Anticancer Efficacy
A study focusing on a series of oxadiazole derivatives highlighted their efficacy against a panel of human tumor cell lines. The most potent compound exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899). This finding underscores the potential for further development into therapeutic agents targeting specific cancers .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of various oxadiazole derivatives against Mycobacterium tuberculosis. Compounds demonstrated promising activity with minimal inhibitory concentrations (MICs) significantly lower than those observed for conventional antibiotics, suggesting their potential as alternative treatments for resistant strains .
Research Findings Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
